molecular formula C12H16N4O3S B2526053 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332098-82-5

8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2526053
CAS No.: 332098-82-5
M. Wt: 296.35
InChI Key: NIICEQBHLBJNEU-UHFFFAOYSA-N
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Description

8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on purine-6,8-diones, including derivatives similar to the chemical , reveals insights into their ionization, methylation reactions, and physical properties. Purine derivatives are categorized based on the presence of methyl groups and their ability to form anions and undergo methylation at specific positions, indicating their reactivity and potential for further chemical modifications (Rahat, Bergmann, & Tamir, 1974). Furthermore, the synthesis of purine derivatives through intramolecular alkylation demonstrates the versatility of these compounds in generating novel structures with potential therapeutic applications (Simo, Rybár, & Alföldi, 1998).

Biological Activities

Several studies have explored the biological activities of purine derivatives, including their potential as antitumor agents and their effects on cellular functions. For example, the synthesis and evaluation of substituted pyridines and purines containing 2,4-thiazolidinedione have been conducted to assess their impact on triglyceride accumulation and hypoglycemic activities, indicating the therapeutic potential of purine derivatives in metabolic disorders (Kim et al., 2004). Additionally, the study of mixed ligand-metal complexes of methylxanthines, including purine derivatives, has contributed to understanding the interactions between these compounds and metal ions, which could influence their pharmacological properties (Shaker, 2011).

Structural and Mechanistic Insights

The structural analysis of purine derivatives, including studies on their crystal structures and interactions patterns, provides essential insights into their potential mechanism of action and interactions with biological targets. For instance, the investigation of the crystal structure of 8-benzylamino derivatives of theophylline has elucidated the typical geometry of purine systems, which could inform the design of compounds with specific biological activities (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Properties

IUPAC Name

8-(2-hydroxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-7(2)6-16-8-9(13-12(16)20-5-4-17)15(3)11(19)14-10(8)18/h17H,1,4-6H2,2-3H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIICEQBHLBJNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.